molecular formula C27H28N2O5 B279935 (8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

(8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B279935
M. Wt: 460.5 g/mol
InChI Key: BVCLYSPLOMWMFS-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as DMCHC, is a synthetic compound that belongs to the family of chromene derivatives. DMCHC has been extensively studied in recent years due to its potential applications in scientific research, particularly in the field of drug discovery.

Mechanism of Action

(8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. (8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in the progression of cancer.
Biochemical and Physiological Effects:
(8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

(8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages as a research tool, including its ease of synthesis, low cost, and high stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on (8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of more potent analogs of (8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile with improved pharmacological properties. Another area of interest is the investigation of the mechanisms underlying (8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile's anti-cancer and anti-inflammatory effects, with the goal of identifying new targets for drug development. Additionally, the potential use of (8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a diagnostic tool for certain diseases is an area of interest for future research.

Synthesis Methods

The synthesis of (8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyacetophenone with malononitrile in the presence of ammonium acetate as a catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

(8Z)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit various pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been studied extensively as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

(8Z)-2-amino-4-(3,4-dimethoxyphenyl)-8-[(3,4-dimethoxyphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C27H28N2O5/c1-30-21-10-8-16(13-23(21)32-3)12-18-6-5-7-19-25(20(15-28)27(29)34-26(18)19)17-9-11-22(31-2)24(14-17)33-4/h8-14,25H,5-7,29H2,1-4H3/b18-12-

InChI Key

BVCLYSPLOMWMFS-PDGQHHTCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/CCCC3=C2OC(=C(C3C4=CC(=C(C=C4)OC)OC)C#N)N)OC

SMILES

COC1=C(C=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC(=C(C=C4)OC)OC)C#N)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC(=C(C=C4)OC)OC)C#N)N)OC

Origin of Product

United States

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